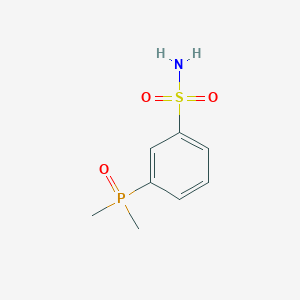

3-Dimethylphosphorylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dimethylphosphorylbenzenesulfonamide, also known as DBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBS is a white crystalline solid that is soluble in water and has a molecular weight of 271.24 g/mol. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Synthesis and Characterization

Research focuses on the synthesis and characterization of sulfonamide molecules, highlighting their structural properties and interactions. For instance, a study on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule reveals insights into its structural and electronic properties, investigated through spectroscopic tools and density functional theory (DFT) calculations. The study emphasizes the molecule's stabilization by various intermolecular interactions, underscoring its potential for further scientific investigation (Murthy et al., 2018).

Chromatographic Applications

Sulfonamide derivatives have been explored for their gas-liquid chromatographic properties, offering advancements in analytical chemistry. Research demonstrates the preparation of N-dimethylaminomethylene derivatives for the chromatographic analysis of primary sulfonamides, showcasing their superior chromatographic characteristics and facilitating their application in biological studies (Vandenheuvel & Gruber, 1975).

Anti-Cancer Activity

Several studies delve into the anti-cancer potentials of sulfonamide analogs, identifying compounds that exhibit significant activity against cancer cells. For example, a novel small molecule HIF-1 pathway inhibitor, based on sulfonamide analogs, has shown promise in antagonizing tumor growth in animal models of cancer. This highlights the chemotype's amenability to chemical modifications for optimizing its function and pharmacology as a cancer therapeutic (Mun et al., 2012).

Advanced Oxidation Processes

The role of sulfonamide compounds extends to environmental science, where they are involved in studies assessing advanced oxidation processes for air treatment applications. One study examines the ozonation and advanced oxidation process O(3)/H(2)O(2) to enhance mass transfer in a compact chemical scrubber, demonstrating the potential of these processes in treating volatile organic compounds (Biard et al., 2011).

Biological Screening

Sulfonamide derivatives are also subject to biological screening for various activities, including antimicrobial, antifungal, and enzyme inhibition potentials. A study on the synthesis, reactions, and biological activity of enaminone conjugated with a dimethylaminosulfonyl moiety reports on the antimicrobial and antifungal activities of the prepared compounds, contributing to the development of new therapeutic agents (Aal et al., 2007).

properties

IUPAC Name |

3-dimethylphosphorylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO3PS/c1-13(2,10)7-4-3-5-8(6-7)14(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUKFLDNHVWOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO3PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dimethylphosphorylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2604012.png)

![3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2604017.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2604019.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-propyloxamide](/img/structure/B2604025.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2604029.png)

![{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid](/img/structure/B2604032.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2604034.png)